Ricolinostat

Catalog No.
S548554
CAS No.
1316214-52-4
M.F
C24H27N5O3
M. Wt
433.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ricolinostat

CAS Number

1316214-52-4

Product Name

Ricolinostat

IUPAC Name

N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30)

InChI Key

QGZYDVAGYRLSKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

ACY-1215; ACY1215; ACY 1215; Rocilinostat

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO

Description

The exact mass of the compound Ricolinostat is 433.21139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Histone Deacetylase (HDAC) Inhibition

Ricolinostat functions as a selective inhibitor of Histone Deacetylases (HDACs) [1]. HDACs are enzymes responsible for removing acetyl groups from histone proteins. Histones are the spools around which DNA is tightly wrapped in the nucleus. Acetylation of histones loosens the DNA packaging, making it more accessible for cellular processes like gene expression. By inhibiting HDACs, ricolinostat promotes histone acetylation, leading to increased gene expression [2]. This ability to modulate gene expression makes ricolinostat a valuable tool for researchers studying gene regulation and its role in various biological processes.

[1] Targeting Protein Post-Translational Modifications (PTMs) for Cancer Therapy ()[2] Epigenetic Therapy with Histone Deacetylase Inhibitors: From Cancer to Neurodegenerative Disorders ()

Cancer Research

One of the most actively explored areas of ricolinostat research is cancer. Studies have shown that ricolinostat can induce cell death in cancer cells by promoting various anti-cancer mechanisms [3]. Researchers are investigating its potential as a therapeutic agent, either alone or in combination with other drugs, for various cancers, including multiple myeloma, breast cancer, and prostate cancer [4, 5].

[3] Novel Cancer Treatments based on Autophagy Modulation ()[4] Clinical Therapeutic Development Against Cancers Resistant to Conventional Therapy ()[5] Targeting Protein Post-Translational Modifications (PTMs) for Cancer Therapy ()

Other Research Applications

Beyond cancer research, ricolinostat also finds applications in other areas of scientific research. These include:

  • Understanding the role of epigenetics in various diseases, such as neurodegenerative disorders and autoimmune diseases.
  • Studying stem cell differentiation and development.
  • Investigating the mechanisms of memory and learning.

Ricolinostat, also known as ACY-1215, is a first-in-class selective inhibitor of histone deacetylase 6 (HDAC6). This compound is notable for its ability to modulate the acetylation status of non-histone proteins, particularly α-tubulin, which plays a crucial role in microtubule dynamics and stability. By inhibiting HDAC6, ricolinostat promotes the accumulation of acetylated α-tubulin, leading to enhanced microtubule stability and subsequent effects on cell cycle progression and apoptosis in various cancer cell lines .

Ricolinostat's anti-cancer activity is believed to be multifaceted. Inhibiting HDAC6 can lead to:

  • Increased expression of tumor suppressor genes: HDAC6 can suppress the expression of genes that control cell growth and survival. By inhibiting HDAC6, Ricolinostat may promote the expression of these genes, leading to tumor cell death [].
  • Induction of autophagy: Autophagy is a cellular process that breaks down and recycles damaged components. Ricolinostat can trigger autophagy in cancer cells, contributing to their death [].
  • Modulation of the immune system: HDAC6 inhibition by Ricolinostat can enhance the anti-tumor activity of immune cells, such as natural killer (NK) cells.

Clinical trials investigating Ricolinostat for cancer treatment are ongoing. Preclinical studies suggest tolerable side effects, with fatigue and thrombocytopenia (low platelet count) being the most common []. However, more data is needed from ongoing clinical trials to fully understand the safety profile of Ricolinostat.

Ricolinostat functions primarily through the inhibition of HDAC6, which is involved in the deacetylation of lysine residues on proteins. The mechanism of action involves the binding of ricolinostat to the active site of HDAC6, preventing it from removing acetyl groups from its substrates. This inhibition results in increased levels of acetylated proteins, particularly histones and non-histone proteins like α-tubulin. The chemical structure of ricolinostat allows it to selectively target HDAC6 without significantly affecting other HDAC isoforms, making it a valuable tool in cancer therapy .

The synthesis of ricolinostat involves several steps that typically include the formation of key intermediates followed by specific modifications to achieve the final compound. While detailed synthetic routes are proprietary, general methods for synthesizing selective HDAC inhibitors often involve:

  • Formation of an aromatic core: This may involve coupling reactions or cyclization processes.
  • Introduction of functional groups: Specific substituents are added to enhance selectivity for HDAC6.
  • Final purification: Techniques such as crystallization or chromatography are employed to isolate pure ricolinostat.

Research into its synthesis continues to evolve, focusing on improving yield and purity while reducing environmental impact .

Ricolinostat has primarily been investigated for its applications in oncology, particularly in treating hematological malignancies like multiple myeloma and lymphomas. Its ability to enhance the efficacy of proteasome inhibitors makes it an attractive candidate for combination therapies. Clinical trials have explored its use both as a monotherapy and in combination with other agents such as bendamustine and ibrutinib . Beyond cancer treatment, there is potential for ricolinostat's applications in neurodegenerative diseases due to its effects on protein homeostasis.

Interaction studies have demonstrated that ricolinostat can enhance the cytotoxic effects of other anticancer drugs through various mechanisms:

  • Synergistic effects: When combined with bendamustine, ricolinostat significantly increases apoptosis rates compared to either drug alone by modulating pathways involved in cell survival and death .
  • Mechanisms of resistance: Research has also focused on understanding how resistance to ricolinostat can develop in cancer cells, revealing alterations in gene expression that may confer survival advantages .

These studies underscore the importance of understanding drug interactions when developing effective cancer treatments.

Ricolinostat shares similarities with other selective HDAC inhibitors but is unique due to its specific targeting of HDAC6. Here are some comparable compounds:

Compound NameTargeted HDACUnique Features
CitarinostatHDAC6Second-generation inhibitor with improved selectivity
PanobinostatPan-HDACBroad-spectrum inhibitor used primarily for multiple myeloma
VorinostatPan-HDACFirst approved HDAC inhibitor for cutaneous T-cell lymphoma
BelinostatPan-HDACApproved for peripheral T-cell lymphoma treatment

Ricolinostat's selectivity for HDAC6 allows it to minimize off-target effects associated with pan-HDAC inhibitors, making it a promising candidate for targeted cancer therapies .

Ricolinostat (ACY-1215), the first oral, selective histone deacetylase 6 (HDAC6) inhibitor, emerged from targeted research into epigenetic mechanisms in cancer therapy. Developed by Acetylon Pharmaceuticals (later acquired by Celgene and integrated into Bristol Myers Squibb), its discovery leveraged insights into HDAC6’s role in protein quality control and resistance to proteasome inhibitors. Preclinical studies demonstrated its synergy with bortezomib and immunomodulatory drugs, leading to its rapid progression into clinical trials for multiple myeloma (MM).

Chemical Classification and Nomenclature

Ricolinostat is chemically classified as a pyrimidine derivative with a hydroxamic acid group. Its IUPAC name is N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide, and it carries the CAS registry number 1316214-52-4. Key structural features include:

  • Pyrimidine core: Central aromatic ring with substituents at positions 2 and 5.
  • Diphenylamino group: Attached at position 2, enhancing lipophilicity for cellular permeability.
  • Heptyl-hydroxamic acid chain: Critical for HDAC6 binding and enzymatic inhibition.
PropertyValue
Molecular FormulaC₂₄H₂₇N₅O₃
Molecular Weight433.5 g/mol
SynonymsACY-1215, Rocilinostat

Significance in HDAC Inhibitor Research

Ricolinostat distinguishes itself as a class-specific HDAC6 inhibitor, avoiding off-target effects on nuclear HDACs (e.g., HDAC1-2). Its selectivity disrupts HDAC6-mediated aggresome/autophagy pathways, critical for degrading misfolded proteins. This mechanism addresses a key limitation of non-selective HDAC inhibitors, which cause severe gastrointestinal and hematologic toxicities. Preclinical data highlight its efficacy in:

  • Multiple Myeloma: Synergies with proteasome inhibitors (e.g., bortezomib) and immunomodulatory drugs (e.g., pomalidomide).
  • Solid Tumors: Induced apoptosis in breast and esophageal cancer models by targeting c-Myc stability.

Intellectual Property and Development Timeline

Ricolinostat’s development is protected by composition-of-matter and method-of-use patents. Key milestones include:

  • 2013: Phase 1b trials initiated in MM with lenalidomide/dexamethasone.
  • 2014: Phase 1/2 trials launched in combination with bortezomib.
  • 2016: Phase 2 ACE-MM-102 trial established proof-of-concept for pomalidomide combinations.
  • 2018: Patents issued for diabetic neuropathy (US 10,040,769).

Ricolinostat represents a sophisticated pyrimidinecarboxamide derivative with the molecular formula C24H27N5O3 [1] [2] [3]. The compound is characterized by its unique structural architecture comprising a central pyrimidine ring system substituted with diphenylamino and carboxamide functional groups [1]. The International Union of Pure and Applied Chemistry name for ricolinostat is 2-(diphenylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide [1].

The molecular structure exhibits a three-domain organization typical of histone deacetylase inhibitors, featuring a metal-binding hydroxamic acid group, an aliphatic linker chain, and a surface-recognition pyrimidine-based capping group [1] [22]. The pyrimidine ring is positioned at the 2-position with diphenylamino substitution and at the 5-position with a carboxamide group that connects to a seven-carbon aliphatic chain terminating in a hydroxamic acid moiety [1] [3].

The stereochemical analysis reveals that ricolinostat is an achiral molecule with zero defined stereocenters and no optical activity [3]. The compound maintains a neutral charge state under physiological conditions with no ionizable centers that would significantly alter its electronic properties [3].

Structural ParameterValueReference
Molecular FormulaC24H27N5O3 [1] [2] [3]
Molecular Weight433.5 g/mol [1] [2] [3]
StereochemistryAchiral [3]
Defined Stereocenters0/0 [3]
Optical ActivityNone [3]
Charge StateNeutral (0) [3]

Physical Properties

Molecular Weight and Appearance

Ricolinostat possesses a molecular weight of 433.5 grams per mole, as determined through computational analysis using standard atomic masses [1] [2] [4]. The compound presents as a white to off-white crystalline solid under ambient conditions [4]. The physical form demonstrates excellent stability when stored appropriately, maintaining its crystalline structure and chemical integrity [4] [11].

The density of ricolinostat has been computationally predicted to be 1.239 ± 0.06 grams per cubic centimeter [4]. This value aligns with expectations for organic compounds containing aromatic ring systems and multiple heteroatoms [4]. The melting point range spans 189-191 degrees Celsius, indicating substantial intermolecular interactions and thermal stability [4].

Solubility Profile

The solubility characteristics of ricolinostat demonstrate pronounced selectivity for organic solvents while exhibiting poor aqueous solubility [2] [11]. In dimethyl sulfoxide, ricolinostat achieves solubility concentrations of at least 50 milligrams per milliliter, equivalent to 115.34 millimolar concentration [2]. Alternative measurements report dimethyl sulfoxide solubility reaching 86 milligrams per milliliter, corresponding to 198.38 millimolar concentration [11].

Ricolinostat demonstrates complete insolubility in water and ethanol, characteristics typical of lipophilic pharmaceutical compounds with extensive aromatic character [11]. The predicted logarithm of the partition coefficient indicates significant lipophilicity, with a predicted acid dissociation constant of 9.47 ± 0.20 [4].

SolventSolubilityMolar ConcentrationReference
Dimethyl Sulfoxide≥50-86 mg/mL115.34-198.38 mM [2] [11]
WaterInsolubleNot applicable [11]
EthanolInsolubleNot applicable [11]

Stability Characteristics

Ricolinostat exhibits exceptional stability under controlled storage conditions [2] [11]. When maintained at temperatures between 2-8 degrees Celsius under nitrogen atmosphere, the compound remains stable for extended periods [2] [4]. For solution preparations, storage at -80 degrees Celsius provides stability for one year, while storage at -20 degrees Celsius maintains stability for six months [2].

The compound demonstrates room temperature shipping stability, with comprehensive testing confirming that normal temperature placement for one month does not affect the biological activity of the powder formulation [11]. This stability profile facilitates practical handling and distribution while maintaining pharmaceutical quality standards [11].

Structural Activity Relationship

The structural activity relationship of ricolinostat reveals critical molecular features essential for histone deacetylase 6 selectivity [22] [23] [24]. The hydroxamic acid moiety serves as the primary zinc-binding group, coordinating with the catalytic zinc ion in the enzyme active site through bidentate chelation [22] [23]. This interaction represents the fundamental mechanism underlying enzyme inhibition [23].

The pyrimidine ring system functions as a critical determinant of selectivity and potency [24] [27]. Research demonstrates that the pyrimidine scaffold provides optimal binding interactions compared to alternative heterocyclic systems [24]. The diphenylamino substitution at the 2-position creates favorable hydrophobic interactions within the enzyme binding pocket while contributing to the overall molecular rigidity [25].

The seven-carbon aliphatic linker connecting the pyrimidine ring to the hydroxamic acid group represents an optimized spacer length for histone deacetylase 6 binding [22] [25]. This linker length positions the hydroxamic acid group appropriately for zinc coordination while allowing the pyrimidine capping group to engage in productive surface interactions [25].

Selectivity analysis reveals that ricolinostat demonstrates 10-12 fold greater activity against histone deacetylase 6 compared to class I histone deacetylases [2] [23]. The inhibition constants demonstrate this selectivity profile: histone deacetylase 6 (4.7-5 nanomolar), histone deacetylase 1 (58 nanomolar), histone deacetylase 2 (48 nanomolar), and histone deacetylase 3 (51 nanomolar) [2] [6].

Conformational Analysis

Conformational analysis of ricolinostat through computational molecular dynamics simulations reveals significant insights into its binding dynamics and structural flexibility [42] [44]. The molecule adopts multiple low-energy conformations in solution, with the aliphatic linker region demonstrating considerable flexibility while the pyrimidine and hydroxamic acid regions maintain more rigid geometries [42].

Molecular dynamics studies spanning 100 nanoseconds demonstrate that ricolinostat maintains stable binding conformations within the histone deacetylase 6 active site [42] [44]. The pyrimidine capping group engages in consistent interactions with specific amino acid residues, including tryptophan 208 through pi-pi aromatic stacking interactions [44]. These interactions contribute significantly to binding affinity and selectivity [44].

The hydroxamic acid region exhibits minimal conformational variation when bound to the enzyme, reflecting the strong coordination interactions with the catalytic zinc ion [42] [48]. Hydrogen bonding interactions with histidine residues 139 and 140 further stabilize the bound conformation [44]. The overall binding pose remains consistent throughout extended simulation periods, indicating thermodynamic stability [42].

Comparative analysis with other histone deacetylase 6 inhibitors reveals that ricolinostat adopts similar binding modes while maintaining distinct contact patterns that contribute to its selectivity profile [42] [44]. The conformational preferences observed in computational studies align with crystallographic data from related enzyme-inhibitor complexes [48].

Spectroscopic Properties

The spectroscopic properties of ricolinostat provide comprehensive structural characterization through multiple analytical techniques [35] [36]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups present in the molecule [35]. The hydroxamic acid functionality exhibits distinctive absorption patterns with carbonyl stretching frequencies appearing in the amide region between 1630-1700 wavenumbers [35] [36].

The pyrimidine ring system contributes aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1440-1625 wavenumber range [35] [40]. Aromatic carbon-hydrogen stretching appears between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching occurs in the 2850-2990 wavenumber region [35]. The diphenylamino group generates additional aromatic signatures consistent with substituted aniline derivatives [35].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through proton and carbon-13 chemical shift analysis [37] [40]. The pyrimidine ring protons appear in the aromatic region between 8-9 parts per million, exhibiting characteristic coupling patterns for disubstituted pyrimidines [40] [41]. The phenyl ring protons contribute complex multipicity patterns in the 7-8 parts per million range [40] [41].

The aliphatic linker chain generates characteristic multiplet patterns between 1-3 parts per million, with the hydroxamic acid proton appearing as a broad singlet around 9-11 parts per million due to exchange processes [38] [39]. Carbon-13 nuclear magnetic resonance confirms the presence of all expected carbon environments, with aromatic carbons appearing between 120-160 parts per million and aliphatic carbons between 20-40 parts per million [37].

Spectroscopic TechniqueKey ObservationsReference
Infrared SpectroscopyAmide C=O: 1630-1700 cm⁻¹; Aromatic C=C: 1440-1625 cm⁻¹ [35] [36]
¹H Nuclear Magnetic ResonancePyrimidine H: 8-9 ppm; Phenyl H: 7-8 ppm; Aliphatic H: 1-3 ppm [40] [41]
¹³C Nuclear Magnetic ResonanceAromatic C: 120-160 ppm; Aliphatic C: 20-40 ppm [37]
Mass SpectrometryMolecular ion: 433 m/z; Base peak fragmentation patterns [29] [31]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

433.21138974 g/mol

Monoisotopic Mass

433.21138974 g/mol

Heavy Atom Count

32

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WKT909C62B

Wikipedia

Ricolinostat

Dates

Modify: 2023-08-15
1: Amengual JE, Johannet P, Lombardo M, Zullo K, Hoehn D, Bhagat G, Scotto L, Jirau-Serrano X, Radeski D, Heinen J, Jiang H, Cremers S, Zhang Y, Jones S, O'Connor OA. Dual Targeting of Protein Degradation Pathways with the Selective HDAC6 Inhibitor ACY-1215 and Bortezomib Is Synergistic in Lymphoma. Clin Cancer Res. 2015 Oct 15;21(20):4663-75. doi: 10.1158/1078-0432.CCR-14-3068. PubMed PMID: 26116270; PubMed Central PMCID: PMC4609274.
2: Mishima Y, Santo L, Eda H, Cirstea D, Nemani N, Yee AJ, O'Donnell E, Selig MK, Quayle SN, Arastu-Kapur S, Kirk C, Boise LH, Jones SS, Raje N. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death. Br J Haematol. 2015 May;169(3):423-34. doi: 10.1111/bjh.13315. PubMed PMID: 25709080.
3: Santo L, Hideshima T, Kung AL, Tseng JC, Tamang D, Yang M, Jarpe M, van Duzer JH, Mazitschek R, Ogier WC, Cirstea D, Rodig S, Eda H, Scullen T, Canavese M, Bradner J, Anderson KC, Jones SS, Raje N. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma. Blood. 2012 Mar 15;119(11):2579-89. doi: 10.1182/blood-2011-10-387365. PubMed PMID: 22262760; PubMed Central PMCID: PMC3337713.
4: Zhang L, Liu C, Wu J, Tao JJ, Sui XL, Yao ZG, Xu YF, Huang L, Zhu H, Sheng SL, Qin C. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice. J Alzheimers Dis. 2014;41(4):1193-205. doi: 10.3233/JAD-140066. PubMed PMID: 24844691.
5: Peng U, Wang Z, Pei S, Ou Y, Hu P, Liu W, Song J. ACY-1215 accelerates vemurafenib induced cell death of BRAF-mutant melanoma cells via induction of ER stress and inhibition of ERK activation. Oncol Rep. 2017 Feb;37(2):1270-1276. doi: 10.3892/or.2016.5340. PubMed PMID: 28035401.
6: Tsuji G, Okiyama N, Villarroel VA, Katz SI. Histone deacetylase 6 inhibition impairs effector CD8 T-cell functions during skin inflammation. J Allergy Clin Immunol. 2015 May;135(5):1228-39. doi: 10.1016/j.jaci.2014.10.002. PubMed PMID: 25458911; PubMed Central PMCID: PMC4426217.
7: Gradilone SA, Habringer S, Masyuk TV, Howard BN, Masyuk AI, Larusso NF. HDAC6 is overexpressed in cystic cholangiocytes and its inhibition reduces cystogenesis. Am J Pathol. 2014 Mar;184(3):600-8. doi: 10.1016/j.ajpath.2013.11.027. PubMed PMID: 24434010; PubMed Central PMCID: PMC3936326.
8: Li S, Liu X, Chen X, Zhang L, Wang X. Histone deacetylase 6 promotes growth of glioblastoma through inhibition of SMAD2 signaling. Tumour Biol. 2015 Dec;36(12):9661-5. doi: 10.1007/s13277-015-3747-x. PubMed PMID: 26150340.
9: Amengual JE, Prabhu SA, Lombardo M, Zullo KM, Johannet PM, Gonzalez Y, Scotto L, Jirau-Serrano X, Wei Y, Duong JK, Nandakumar R, Cremers S, Verma A, Elemento O, O'Connor OA. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor Ricolinostat Reveals Rational Drug : Drug Combination with Ibrutinib. Clin Cancer Res. 2016 Dec 19. pii: clincanres.2022.2016. [Epub ahead of print] PubMed PMID: 27993968.
10: Benoy V, Vanden Berghe P, Jarpe M, Van Damme P, Robberecht W, Van Den Bosch L. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot-Marie-Tooth Disease. Neurotherapeutics. 2016 Dec 12. [Epub ahead of print] PubMed PMID: 27957719.
11: Dasmahapatra G, Patel H, Friedberg J, Quayle SN, Jones SS, Grant S. In vitro and in vivo interactions between the HDAC6 inhibitor ricolinostat (ACY1215) and the irreversible proteasome inhibitor carfilzomib in non-Hodgkin lymphoma cells. Mol Cancer Ther. 2014 Dec;13(12):2886-97. doi: 10.1158/1535-7163.MCT-14-0220. PubMed PMID: 25239935; PubMed Central PMCID: PMC4304772.
12: Yang Z, Wang T, Wang F, Niu T, Liu Z, Chen X, Long C, Tang M, Cao D, Wang X, Xiang W, Yi Y, Ma L, You J, Chen L. Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer. J Med Chem. 2016 Feb 25;59(4):1455-70. doi: 10.1021/acs.jmedchem.5b01342. PubMed PMID: 26443078.
13: Mithraprabhu S, Khong T, Jones SS, Spencer A. Histone deacetylase (HDAC) inhibitors as single agents induce multiple myeloma cell death principally through the inhibition of class I HDAC. Br J Haematol. 2013 Aug;162(4):559-62. doi: 10.1111/bjh.12388. PubMed PMID: 23692150.
14: Huang P, Almeciga-Pinto I, Jarpe M, van Duzer JH, Mazitschek R, Yang M, Jones SS, Quayle SN. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models. Oncotarget. 2016 Dec 1. doi: 10.18632/oncotarget.13738. [Epub ahead of print] PubMed PMID: 27926524.
15: Yee AJ, Bensinger WI, Supko JG, Voorhees PM, Berdeja JG, Richardson PG, Libby EN, Wallace EE, Birrer NE, Burke JN, Tamang DL, Yang M, Jones SS, Wheeler CA, Markelewicz RJ, Raje NS. Ricolinostat plus lenalidomide, and dexamethasone in relapsed or refractory multiple myeloma: a multicentre phase 1b trial. Lancet Oncol. 2016 Nov;17(11):1569-1578. doi: 10.1016/S1470-2045(16)30375-8. PubMed PMID: 27646843.

Explore Compound Types